molecular formula C20H18N2O5 B11658457 N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11658457
M. Wt: 366.4 g/mol
InChI Key: UOUULMHPLZHWPZ-ATVHPVEESA-N
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Description

(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes furan rings and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the furan-2-yl formamide and furan-2-yl methylamine intermediates. These intermediates are then reacted with 3-(4-methoxyphenyl)prop-2-enoyl chloride under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-diones, while reduction could produce amine derivatives.

Scientific Research Applications

(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE lies in its combination of furan rings and a methoxyphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(Z)-3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-6-14(7-9-15)12-17(22-20(24)18-5-3-11-27-18)19(23)21-13-16-4-2-10-26-16/h2-12H,13H2,1H3,(H,21,23)(H,22,24)/b17-12-

InChI Key

UOUULMHPLZHWPZ-ATVHPVEESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=CO2)\NC(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CO3

Origin of Product

United States

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